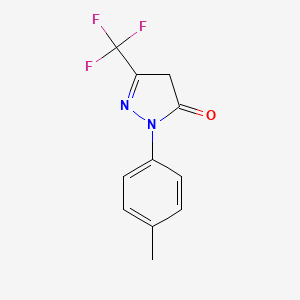
2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Green One-Pot Synthesis for Anticancer Agents : A green, one-pot, catalyst-free synthesis approach was utilized to create novel compounds with anticancer activity against various cancer cell lines. This method emphasizes environmental friendliness and efficiency in synthesizing compounds with potential anticancer applications (Ali et al., 2021).
Antimicrobial Activity
Fluorinated Pyrazolone Derivatives : Derivatives synthesized using conventional and non-conventional methods have been assessed for their antimicrobial activities. This study highlights the comparative effectiveness of various synthesis techniques and the antimicrobial potential of these derivatives (Shelke et al., 2007).
Antioxidant and Anti-inflammatory Applications
Pyrazole Derivatives as Antimicrobial Agents : A series of compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, showing a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Spectroscopic and Computational Studies
Spectroscopic Investigations and Molecular Analysis : Quantum mechanical calculations, spectroscopic investigations (FT-IR, FT-Raman, and UV), and various molecular analyses were conducted to understand the properties of certain derivatives. These studies provide insights into the molecular structure, reactivity, and potential applications of these compounds in various scientific domains (Govindasamy & Gunasekaran, 2015).
Applications in Material Science
Phosphorescent Materials : Heteroleptic Ir(III) metal complexes containing N-phenyl-substituted pyrazoles were synthesized to achieve efficient, room-temperature blue phosphorescence. This work contributes to the development of materials for applications in light-emitting devices (Yang et al., 2005).
Synthesis and Tuberculostatic Activity
One-Pot Synthesis for Tuberculostatic Agents : A one-pot synthesis method was employed to prepare 3-trifluoromethyl-substituted 4-nitrosopyrazolines and 4-nitrosopyrazoles, which demonstrated significant tuberculostatic activity. This highlights the potential of these compounds in developing new treatments for tuberculosis (Khudina et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZPNBQRFQWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetamidoethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2774531.png)

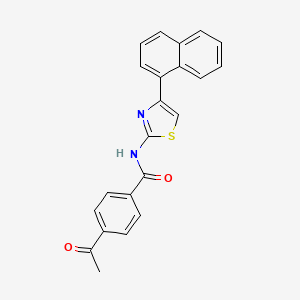
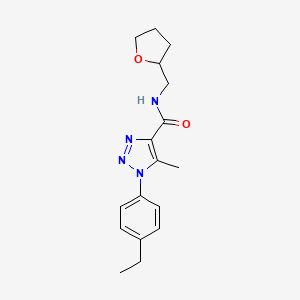
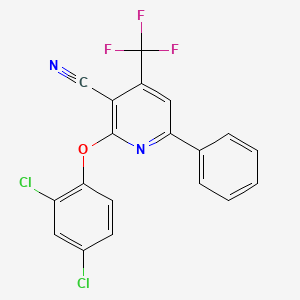
![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)
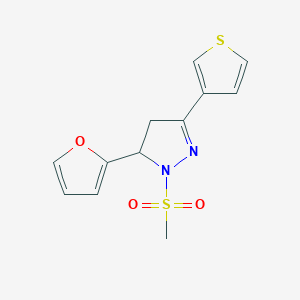
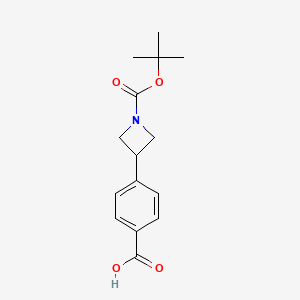
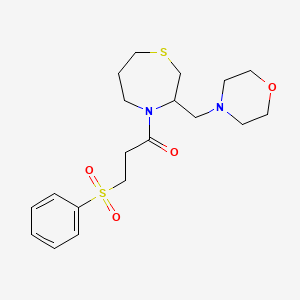
![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)
![2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol](/img/structure/B2774548.png)
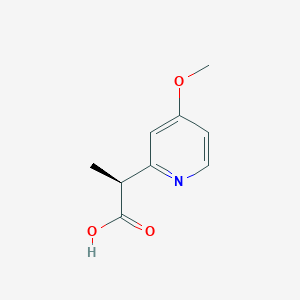

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)